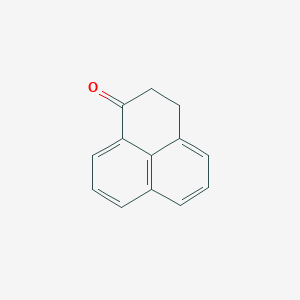

2,3-Dihydro-1H-phenalen-1-one

Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) and Ketones

2,3-Dihydro-1H-phenalen-1-one belongs to the broad class of compounds known as polycyclic aromatic hydrocarbons (PAHs), which are characterized by fused aromatic rings. Specifically, it is an oxygenated PAH, containing a ketone functional group. oup.comacs.org These oxygenated PAHs, including ketones and quinones, are of significant interest due to their presence in the environment, often as byproducts of combustion, and their distinct chemical and toxicological properties compared to their parent PAHs. nih.govnih.gov The presence of the ketone group in the phenalenone structure introduces polarity and a site for nucleophilic attack, differentiating its reactivity from non-oxygenated PAHs. nih.govastrochem.org

The core structure of this compound is a tricyclic system. cymitquimica.com This fused ring system is a common motif in a variety of natural and synthetic compounds. The partial saturation in the dihydro- form imparts a three-dimensional character to the otherwise planar aromatic system, influencing its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 518-85-4 |

| Molecular Formula | C₁₃H₁₀O |

| Molecular Weight | 182.22 g/mol |

| Appearance | Typically a solid at room temperature |

| Melting Point | 80 °C |

Data sourced from multiple chemical suppliers and databases. cymitquimica.combiosynth.comcymitquimica.com

Significance of the Dihydro-phenalenone Scaffold in Organic Synthesis and Natural Product Chemistry

The dihydro-phenalenone scaffold is a privileged structure in organic synthesis, serving as a versatile intermediate for the construction of more complex molecules. Its reactivity allows for a wide range of chemical transformations, making it a valuable tool for synthetic chemists. cymitquimica.com

In the realm of natural products, the broader phenalenone skeleton is found in various compounds produced by plants and fungi. acs.orgnih.govmdpi.com These natural phenalenones often exhibit a range of biological activities, acting as, for example, phytoalexins that protect plants from pathogens. acs.orgnih.govacs.org The structural diversity of these natural products, which can include features like dimerization, oxygenation, and nitrogenation, provides a rich source of inspiration for the development of new bioactive compounds. nih.govmdpi.com The synthesis of these complex natural products often relies on strategies that utilize or construct the fundamental phenalenone core.

Overview of Contemporary Research Trajectories in Phenalenone Systems

Current research on phenalenone systems is multifaceted and expanding into several exciting areas. One major focus is the development of novel synthetic methodologies to access functionalized phenalenone derivatives. acs.orgrsc.orgresearchgate.net This includes exploring new catalytic systems and reaction pathways to introduce various substituents onto the phenalenone core, thereby tuning its electronic and steric properties. rsc.org

Another significant research direction involves the investigation of the photophysical properties of phenalenones. Many phenalenone derivatives are known to be efficient photosensitizers, capable of generating reactive oxygen species like singlet oxygen upon exposure to light. acs.orgnih.govacs.orgacs.org This property is being actively explored for applications in photodynamic therapy (PDT) for cancer and antimicrobial treatments. nih.govacs.org Researchers are synthesizing new phenalenone derivatives with tailored absorption and emission properties to enhance their efficacy as theranostic agents. nih.govacs.org

Furthermore, the unique electronic properties of the phenalenone system, including the stability of its corresponding radical, cation, and anion, make it an attractive component for the design of new functional materials. mdpi.comrsc.org These materials could have applications in areas such as organic electronics and molecular magnetism. The ability to functionalize the phenalenone core allows for the fine-tuning of these properties. rsc.org Computational studies are also playing an increasingly important role in predicting the properties and potential applications of new phenalenone derivatives, for instance, as enzyme inhibitors. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydrophenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCARPFILXBGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC3=C2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001307136 | |

| Record name | 2,3-Dihydro-1H-phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-85-4 | |

| Record name | 2,3-Dihydro-1H-phenalen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-phenalen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-1H-phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-phenalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDRO-1H-PHENALEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ635YUV6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2,3 Dihydro 1h Phenalen 1 One and Its Derivatives

De Novo Synthetic Routes to the 2,3-Dihydro-1H-phenalen-1-one Core

The construction of the fundamental this compound skeleton can be achieved through several de novo synthetic approaches, each offering distinct advantages in terms of precursor accessibility and potential for substitution.

Cyclization Approaches to the Dihydro-phenalenone Skeleton

Cyclization reactions represent a cornerstone in the synthesis of the dihydro-phenalenone framework. These methods typically involve the formation of one of the rings of the tricyclic system in the key bond-forming step.

One notable approach is the Friedel-Crafts acylation , which can be employed to introduce acyl groups onto an aromatic precursor, followed by an intramolecular cyclization to form the phenalenone structure. For instance, the acylation of naphthalene (B1677914) derivatives can lead to a diketone intermediate that subsequently cyclizes to yield the phenalenone core.

Another powerful strategy involves tandem benzannulation-cyclization . These strategies utilize the reaction of vinylketenes or arylketenes with ynamides or ynehydrazides, proceeding through a pericyclic cascade mechanism to generate highly substituted phenols that can then undergo intramolecular cyclization. mit.edu Two primary cyclization methods within this strategy are intramolecular acid-promoted cyclization and the Fischer indole (B1671886) cyclization. mit.edu

Furthermore, Diels-Alder cycloadditions offer a two-step pathway to the phenalenone skeleton. This involves a [4+2] cycloaddition, for example between furan (B31954) and a dienophile like maleic anhydride, followed by an oxidation step to construct the desired ring system. This method is particularly useful for introducing substituents at specific positions.

In the realm of biosynthesis, the phenalenone core is assembled from a linear polyketide precursor through a series of enzymatic cyclizations. nih.gov Fungal polyketide synthases catalyze specific aldol (B89426) condensations to form the characteristic peri-fused tricyclic ring system. nih.govresearchgate.net

Precursor-Based Synthesis (e.g., from Perinaphthenone, 1H-phenalen-1-one)

The synthesis of this compound can also be accomplished starting from more complex, yet readily available, precursors like perinaphthenone (also known as 1H-phenalen-1-one). A key transformation in this context is the metabolic conversion of perinaphthenone. Studies have shown that fungi can metabolize perinaphthenone, leading to the formation of this compound and 2,3-dihydro-1H-phenalen-1-ol. researchgate.net While this is a biological transformation, it highlights a potential synthetic strategy involving the reduction of the C2-C3 double bond of 1H-phenalen-1-one.

A practical and scalable synthesis of related structures, such as peropyrene, has been established starting from this compound itself. This involves a reductive coupling dimerization followed by oxidative photocyclization and aromatization, demonstrating the utility of the dihydro-phenalenone core as a building block for larger polycyclic aromatic systems. acs.org

Regioselective Synthesis of Substituted this compound Analogues

The development of methods for the regioselective synthesis of substituted this compound analogues is crucial for creating derivatives with specific properties. One approach to achieve this is through a metal-free, ring-expansion reaction of acenaphthenequinone (B41937) with diazomethanes. This method provides a facile, one-pot synthesis of phenalenones with good yields. researchgate.net

Furthermore, the cyclocondensation of unsymmetrically substituted o-phenylenediamines with aroylpyruvates can lead to regioisomeric mixtures of 3,4-dihydroquinoxalin-2(1H)-ones. By carefully controlling the reaction conditions, such as the use of additives like p-TsOH or HOBt/DIC, highly selective synthesis of a desired regioisomer can be achieved. beilstein-journals.org While not directly producing phenalenones, this demonstrates a general principle of controlling regioselectivity in cyclization reactions that could be applicable to the synthesis of substituted dihydro-phenalenones.

Derivatization and Functionalization Strategies of this compound

Once the this compound core is synthesized, it can be further modified through various derivatization and functionalization reactions to explore its chemical space and potential applications.

Reductive Transformations and their Stereochemical Control

The carbonyl group of this compound is a key site for reductive transformations, leading to the corresponding alcohol, 2,3-dihydro-1H-phenalen-1-ol. The stereochemical outcome of this reduction is a critical aspect to control, as it can lead to different stereoisomers with potentially distinct biological activities. The stereochemistry of such reactions can be influenced by the choice of reducing agent and reaction conditions. researchgate.net

For α,β-unsaturated ketones, such as 1H-phenalen-1-one, the regioselectivity of the reduction is a key challenge, with the possibility of either 1,2-reduction of the carbonyl group or 1,4-conjugate reduction of the double bond. The combination of sodium borohydride (B1222165) (NaBH₄) with lanthanoid chlorides, particularly cerium(III) chloride (CeCl₃), is a well-established method, known as the Luche reduction, for achieving highly regioselective 1,2-reduction of α,β-unsaturated carbonyls to the corresponding allylic alcohols. bham.ac.ukacgpubs.org This method is effective because the lanthanoid cation increases the electrophilicity of the carbonyl group, favoring hydride attack at that position. bham.ac.uk

In the context of phenalenone derivatives, the reduction of 3-hydroxy-1H-phenalen-1-one using NaBH₄ in the presence of lanthanoid chlorides has been shown to proceed via a regioselective 1,2-reduction. researchgate.net This approach offers a powerful tool for the controlled synthesis of specific alcohol derivatives from the corresponding ketones.

Below is a table summarizing the regioselective reduction of an α,β-unsaturated ketone using NaBH₄ with and without the addition of CeCl₃, illustrating the directing effect of the lanthanoid salt.

| Reagent | Substrate | Product(s) | Ratio (1,2- vs. 1,4-reduction) | Reference |

| NaBH₄ | α,β-Unsaturated Ketone | Allylic Alcohol & Saturated Ketone | Varies, often mixture | bham.ac.uk |

| NaBH₄, CeCl₃·7H₂O | α,β-Unsaturated Ketone | Allylic Alcohol | Highly selective for 1,2-reduction | bham.ac.ukacgpubs.org |

| NaBH₄, Lanthanoid Chlorides | 3-Hydroxy-1H-phenalen-1-one | 1,3-Dihydroxy-1H-phenalene | Regioselective 1,2-reduction | researchgate.net |

Oxidative Transformations and Resultant Derivatives

The oxidation of the phenalene (B1197917) core can lead to the formation of diketone systems, such as 1H-phenalene-1,3(2H)-dione. While direct oxidation from this compound is not extensively detailed, the oxidation of the related compound, phenalene, provides insight into these transformations. Methods such as potassium permanganate-mediated oxidation in acidic media or solvent-free oxidation using potassium persulfate under microwave irradiation have been employed to convert phenalene to the diketone. These oxidative processes typically involve the formation of radical intermediates that subsequently undergo oxygenation. 1H-Phenalene-1,3(2H)-dione itself is a bicyclic aromatic diketone that can undergo further chemical reactions, including additional oxidation or reduction.

Nucleophilic Substitution and Functional Group Interconversion

A key strategy for functionalizing the phenalenone skeleton involves the introduction of a reactive handle, which can then be subjected to various nucleophilic substitution reactions.

The synthesis of 2-(chloromethyl)-1H-phenalen-1-one (PNCl) is a crucial step in creating a versatile intermediate for further derivatization. nih.gov This compound is typically prepared by reacting 1H-phenalen-1-one with paraformaldehyde and hydrochloric acid. nih.govacs.org An improved procedure involves heating the reaction mixture at 110 °C for 16 hours, resulting in a 51% yield of the bright yellow chloromethyl derivative. nih.govacs.org This intermediate's utility lies in the reactivity of the chloromethyl group, which readily undergoes nucleophilic substitution, allowing for the introduction of a wide range of functional groups. nih.govresearchgate.net

Table 1: Synthesis of 2-(Chloromethyl)-1H-phenalen-1-one

| Starting Material | Reagents | Conditions | Yield | Reference |

| 1H-Phenalen-1-one | Paraformaldehyde, Acetic Acid, Phosphoric Acid, Hydrochloric Acid | 110 °C, 16 h | 51% | nih.govacs.org |

The chloromethyl derivative, PNCl, serves as a gateway to a variety of functionalized phenalenones. nih.govresearchgate.net These derivatives are synthesized through nucleophilic substitution reactions, often with high yields. nih.govresearchgate.net

Azide (B81097) Derivatives: The reaction of PNCl with sodium azide in a methanol/water mixture at room temperature for 24 hours produces 2-(azidomethyl)-1H-phenalen-1-one in a high yield of 93%. acs.org This azide derivative is a valuable precursor for click chemistry reactions, such as the Huisgen cycloaddition.

Alcohol Derivatives: The synthesis of 2-(hydroxymethyl)-1H-phenalen-1-one can be achieved in an 88% yield. nih.gov Another approach involves the etherification of PNCl under phase-transfer catalytic conditions to yield propargylated phenalenone derivatives. nih.gov

Carboxylic Acid Derivatives: Carboxylic acid derivatives can be generated from azide precursors. For instance, the Huisgen cycloaddition of 2-(azidomethyl)-1H-phenalen-1-one with methyl propiolate, followed by hydrolysis, yields the corresponding carboxylic acid.

Amine Derivatives: While direct synthesis from PNCl is common for other derivatives, amine derivatives of the 2,3-dihydro-1H-phenalene skeleton have also been synthesized through other routes, such as Curtius degradation of aryl succinic acids followed by acetylation. nih.gov

Table 2: Synthesis of Functionalized Phenalenone Derivatives from 2-(Chloromethyl)-1H-phenalen-1-one

| Derivative | Reagent | Solvent | Conditions | Yield | Reference |

| 2-(Azidomethyl)-1H-phenalen-1-one | Sodium Azide (NaN₃) | Methanol/Water | Room Temp, 24 h | 93% | acs.org |

| 2-(Hydroxymethyl)-1H-phenalen-1-one | - | Chloroform/Methanol | - | 88% | nih.gov |

| 2-(Methoxymethyl)-1H-phenalen-1-one | - | Chloroform/Methanol | Room Temp, 1 h | 92% | acs.org |

Thiol-containing phenalenone derivatives can be synthesized from the versatile chloromethyl intermediate. One common method involves the reaction of 2-(chloromethyl)-1H-phenalen-1-one with potassium thioacetate (B1230152), which results in the formation of a thioacetate derivative in a 77% yield. This thioacetate can then be hydrolyzed under basic conditions to yield the corresponding thiol. Another pathway involves the nucleophilic substitution of the chlorine atom with potassium thiocyanate (B1210189) (KSCN) in methanol, which produces 2-(thiocyanatomethyl)-1H-phenalen-1-one in a 47% yield. nih.gov

Carbon-Carbon Bond Formation Reactions

Carbon-carbon bond formation reactions are fundamental in organic synthesis for building more complex molecular architectures from the this compound scaffold. alevelchemistry.co.uk These reactions allow for the introduction of new carbon-based substituents, expanding the structural diversity of the phenalenone family.

Examples of such reactions include the Horner-Emmons reaction, which has been utilized to synthesize phenalene derivatives from phenalen-1-one (B147395). researchgate.net This reaction involves the use of a phosphonate (B1237965) carbanion to form an alkene. Another important C-C bond-forming reaction is the Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring system. libretexts.org The aldol reaction, which forms a β-hydroxy carbonyl compound from two carbonyl compounds, also represents a potential route for elaborating the phenalenone structure. alevelchemistry.co.uklibretexts.org These reactions are crucial for creating new carbon frameworks attached to the phenalene core, leading to novel compounds with potentially interesting properties. alevelchemistry.co.uklibretexts.org

Reductive Dimerization and Oligomerization (e.g., to Tetrahydro-biphenalenylidene Skeletons)

The reductive coupling of this compound serves as a powerful method for dimerization, leading to the formation of larger, polycyclic skeletons. A notable application of this strategy is the synthesis of the tetrahydro-biphenalenylidene framework, which is a key intermediate in the preparation of complex aromatic compounds like peropyrene.

Research Findings:

A practical and scalable synthesis of peropyrene, a dibenzo[cd,lm]perylene, has been established starting from the readily available this compound. acs.org The initial and crucial step in this synthetic sequence is the reductive dimerization of the phenalenone precursor. acs.org This reaction forms a tetrahydro-biphenalenylidene skeleton, which contains a 26-carbon atom framework. acs.org Subsequent steps involving oxidative photocyclization and aromatization convert this dimer into the final peropyrene product. acs.org The mechanism of dimerization and decomposition of the related phenalenyl radical has also been a subject of study to understand the reactivity of these systems. osaka-u.ac.jp

| Starting Material | Reaction Type | Key Intermediate | Final Product Application |

| This compound | Reductive Coupling | Tetrahydro-biphenalenylidene | Synthesis of Peropyrene acs.org |

Cross-Coupling Methodologies for Aryl Substitution (e.g., Suzuki Cross-Coupling)

The phenalenone nucleus is an effective substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which allows for the introduction of aryl substituents at various positions on the tricyclic core. This methodology is instrumental in synthesizing naturally occurring phenylphenalenones and their analogs.

Research Findings:

The Suzuki-Miyaura cross-coupling is a versatile and widely used method for forming carbon-carbon bonds between organoboranes and organic halides or triflates. libretexts.org The general mechanism involves the oxidative addition of a halide to a Pd(0) catalyst, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product. libretexts.org

This reaction has been successfully applied to phenalenone systems. For instance, the total synthesis of 8-phenylphenalenones, such as 2-hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one, utilizes a Suzuki cross-coupling as a key step. researchgate.net In this synthesis, a 9-methoxy-1H-phenalen-1-one derivative is coupled with an appropriate arylboronic acid. researchgate.net The efficiency of this reaction demonstrates that the phenalenone core is a competent substrate for such transformations. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the reaction, even with less reactive chlorides. libretexts.orgnih.gov

| Phenalenone Precursor | Coupling Partner | Catalyst/Ligand System (General) | Product Type |

| 9-Methoxy-1H-phenalen-1-one derivative | Arylboronic acid | Pd(0) catalyst (e.g., Pd(OAc)2/PCy3, Pd2(dba)3/SPhos) nih.govorganic-chemistry.org | 8-Phenylphenalenone researchgate.net |

| Aryl Halide (General) | Arylboronic Acid | Pd(0) catalyst | Biaryl Compound libretexts.org |

| Iodoacetanilide | Allylboronate Ester | Palladium Catalyst | ortho-Allylacetanilide beilstein-journals.org |

Acetone (B3395972) Adduct Formation

Phenalenone derivatives can undergo reactions to form acetone adducts, which are characterized by an extended carbon chain. These structures are often found in nature as metabolites from fungal sources.

Research Findings:

A variety of phenalenones isolated from fungi are known to exist as acetone adducts. encyclopedia.pubnih.gov These adducts typically feature an extended carbon chain at ring A of the phenalenone structure. encyclopedia.pubnih.gov The biosynthesis of these compounds is thought to proceed from a polyketide precursor. nih.gov A proposed biosynthetic pathway for flaviphenalenones involves the cyclization of a heptaketide chain to form the tricyclic skeleton, which is then followed by oxidation and the addition of acetone at the C-6 position to generate a key intermediate. nih.gov These naturally occurring adducts exhibit a range of biological activities. encyclopedia.pubnih.gov

| Parent Compound Class | Reactant | Structural Feature of Adduct | Source of Analogs |

| Phenalenones | Acetone | Extended carbon chain at Ring A | Fungal Metabolites encyclopedia.pubnih.gov |

| 4,9-dihydroxy-6-methyl-7-((3-methylbut-2-en-1-yl)oxy)-1H-phenalene-1,2,3-trione | Acetone | Forms Rousselianone A' | Coniothyrium cereale nih.gov |

Spiro-Compound Synthesis via this compound Precursors

The rigid framework of this compound and its hydrogenated derivatives makes them valuable precursors for the synthesis of complex spiro-compounds. These compounds feature a common atom connecting two rings and are of significant interest in medicinal chemistry. nuph.edu.ua

Research Findings:

A direct application of a phenalene derivative in spiro-compound synthesis is the development of 8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-ones. researchgate.netnih.gov The synthesis of these potent and selective orphanin FQ receptor agonists starts from a (RS)-8-acenaphten-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one precursor, which is then elaborated to incorporate the hexahydro-1H-phenalen-1-yl moiety at the spiro-center's nitrogen atom. researchgate.netnih.gov This demonstrates the use of the phenalene skeleton as a key building block to impart specific pharmacological properties to the final spiro-molecule. nih.gov Other synthetic strategies, such as the photochemical cyclization of enones, can also be employed to create spiro-diones, showcasing the diverse routes available for accessing these complex structures from suitable precursors. rsc.org

| Precursor | Synthetic Target | Key Structural Feature |

| 2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl group | 8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one | Spiro[4.5]decane fused with a phenalene system researchgate.netnih.gov |

| Enones (general) | Spiro diones | Spirocyclic ketone |

Reactivity and Reaction Mechanisms of 2,3 Dihydro 1h Phenalen 1 One Systems

Mechanistic Investigations of Dimerization and Coupling Reactions

The dimerization of 2,3-Dihydro-1H-phenalen-1-one is a key step in the synthesis of larger polycyclic aromatic hydrocarbons like peropyrene. This process often begins with a reductive coupling reaction. This reaction transforms this compound into a tetrahydro-biphenalenylidene skeleton. acs.org Another significant reaction is the pinacol (B44631) coupling, which can be initiated by light (photo-pinacol coupling). In this metal-free process, a hydrogen atom transfer occurs between a photo-excited ketone and a reducing agent like hydrazine (B178648) (N₂H₄). semanticscholar.org This forms a ketyl radical, a crucial intermediate in the dimerization process. semanticscholar.org

Furthermore, this compound and its derivatives can undergo various coupling reactions catalyzed by transition metals. For instance, rhodium-catalyzed two-fold C-H/C-H cross-coupling reactions have been developed to synthesize polycyclic heteroaromatic molecules. pku.edu.cn In these reactions, a simple inorganic rhodium salt can be more effective than more complex catalysts. pku.edu.cn Additionally, hypervalent iodine reagents can be used in non-palladium-catalyzed oxidative coupling reactions. frontiersin.org

Photocyclization Mechanisms and Pathways

Following dimerization, oxidative photocyclization is a critical step in forming compounds like tetrahydroperopyrene from the tetrahydro-biphenalenylidene skeleton. acs.org This reaction is light-induced and leads to the formation of new rings within the molecule. Phenylphenalenone derivatives, in their excited singlet and triplet states, can undergo a process known as β-phenyl quenching. This involves the addition of the carbonyl oxygen to the ortho position of the phenyl substituent, forming naphthoxanthenes. researchgate.net These intermediates can then rapidly revert to the original structure through an electrocyclic ring-opening reaction. researchgate.net

Aromatization Reaction Mechanisms

Aromatization is the final step in the synthesis of fully conjugated systems like peropyrene from their partially saturated precursors. This process typically involves dehydrogenation. For instance, tetrahydroperopyrene can be aromatized to peropyrene. acs.org In some cases, aromatization can occur through an intermolecular self-oxidation-reduction reaction. oup.com However, this is not always the favored pathway. The choice of acid can also influence the outcome. For example, using a strong oxidizing acid like sulfuric acid can promote aromatization, while a weaker oxidizing acid like trifluoromethanesulfonic acid may lead to a mixture of rearranged dihydro-compounds. oup.com

Regioselectivity and Site-Selectivity in Functionalization Reactions (e.g., Borylation)

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is a significant challenge in the functionalization of complex molecules like this compound. upce.czethz.ch The inherent reactivity of the molecule often dictates the position of functionalization. chemrxiv.org However, various strategies can be employed to control this selectivity.

One approach is the use of directing groups, which can guide the reaction to a specific site. upce.cz The addition of an acid can switch the directing ability of different functional groups, allowing for tunable site-selectivity. upce.cz Catalyst and ligand choice in metal-catalyzed reactions also play a crucial role in determining regioselectivity. ethz.ch For instance, in the thianthrenation of arenes, a reversible interconversion of intermediates before an irreversible deprotonation step is proposed to be responsible for the high para-selectivity observed. nih.gov Computational models, including machine learning, are increasingly being used to predict the regioselectivity of reactions. chemrxiv.orgrsc.org

Intramolecular Hydrogen Bonding Effects on Reactivity and Structure

Intramolecular hydrogen bonds (IHBs) play a significant role in determining the structure, reactivity, and electronic properties of molecules. ruc.dknih.govresearchgate.netmdpi.com In derivatives of this compound, the presence of hydroxyl groups can lead to the formation of IHBs. For example, in 9-hydroxy-2,4-dihydro-1H-phenalen-1-one, an O-H···O intramolecular hydrogen bond is present. researchgate.net

The strength of these hydrogen bonds can be influenced by steric effects. ruc.dk In some cases, sterically hindered compounds exhibit stronger hydrogen bonds. ruc.dk The formation of an IHB can lead to changes in bond lengths, consistent with resonance-assisted hydrogen bonding. ruc.dk Theoretical calculations, such as Density Functional Theory (DFT) and Quantum Theory of Atoms-In-Molecules (QTAIM), are used to study and quantify the strength and nature of these interactions. mdpi.comresearchgate.net The presence and strength of IHBs can significantly impact the chemical reactivity of the molecule. nih.gov

Generation and Reactivity of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive chemical species formed from molecular oxygen. nih.govwikipedia.org this compound and its derivatives, particularly the fully aromatized phenalenone, are known to act as photosensitizers, meaning they can generate ROS upon exposure to light. thermofisher.com This process is a key aspect of their biological activity. The generation of ROS can occur through different mechanisms, often involving the transfer of energy from the excited photosensitizer to molecular oxygen. researchgate.net

Singlet Oxygen (¹O₂) Generation Mechanisms and Quantum Yield Studies

One of the most important ROS generated by phenalenone derivatives is singlet oxygen (¹O₂), a highly reactive form of oxygen. thermofisher.comresearchgate.net The process begins with the absorption of light by the photosensitizer, which excites it to a singlet excited state. researchgate.net Through a process called intersystem crossing, the photosensitizer then transitions to a triplet excited state. researchgate.net This triplet state can then transfer its energy to ground state (triplet) molecular oxygen, resulting in the formation of singlet oxygen. researchgate.net

The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that lead to the formation of singlet oxygen. mdpi.comrsc.org Phenalenone itself is considered a universal reference for singlet oxygen quantum yield studies, with a ΦΔ value close to 1 in many solvents. rsc.orgnih.gov However, the substitution pattern on the phenalenone core can significantly affect this quantum yield. nih.gov For instance, the introduction of heavy atoms like iodine can increase the efficiency of intersystem crossing and thus enhance the singlet oxygen quantum yield. rsc.org The concentration of the photosensitizer can also impact the measured quantum yield, with higher concentrations often leading to a decrease due to self-quenching and aggregation. mdpi.com The most reliable method for determining the singlet oxygen quantum yield is the direct detection of its characteristic phosphorescence at around 1270 nm. mdpi.com

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |

| 1H-Phenalen-1-one | ~1.0 | Various | rsc.org |

| 2,6-diBromo-BODIPY | 0.61-0.62 | Acetonitrile | rsc.org |

| 2,6-diIodo-BODIPY | 0.82-0.85 | Acetonitrile | rsc.org |

| Rose Bengal | 0.53 | Acetonitrile | rsc.org |

Table 1: Singlet Oxygen Quantum Yields of Selected Photosensitizers. This table provides a comparison of the singlet oxygen quantum yields for different photosensitizers, highlighting the high efficiency of 1H-Phenalen-1-one. The data for the BODIPY derivatives illustrates the effect of heavy atom substitution on the quantum yield.

Biotransformation Mechanisms by Microbial Systems

The transformation of phenalenone-type structures by microorganisms is a documented phenomenon, particularly within fungal species. Research has demonstrated that certain fungi can metabolize perinaphthenone, a closely related compound, into hydrogenated derivatives, including this compound. researchgate.netresearchgate.net This process is an example of bioremediation, where microbes alter the chemical structure of environmental compounds. nih.govresearchgate.net

Studies involving economically significant phytopathogenic fungi, such as Fusarium spp., Botrytis spp., and Botryodiplodia spp., have shown that these organisms can almost completely transform perinaphthenone within the first 24 hours of exposure. researchgate.net The biotransformation leads to the formation of two primary metabolites that accumulate over a period of twelve days. researchgate.netresearchgate.net These products have been identified as this compound and 2,3-dihydro-1H-phenalen-1-ol. researchgate.net The general mechanism involves the reduction of the α,β-unsaturated carbonyl system present in the parent perinaphthenone molecule. researchgate.net

The metabolic pathways for polycyclic aromatic compounds in microbes, particularly bacteria, often involve oxygenase enzymes that incorporate oxygen into the aromatic ring system, initiating the degradation process. openbiotechnologyjournal.compjoes.com While phenalenones are ketones, the principles of enzymatic attack on the ring structure are relevant. Fungal enzyme systems, including oxidoreductases like laccases and peroxidases, are known to be crucial in the breakdown and detoxification of complex organic compounds and xenobiotics. mdpi.com

The following table summarizes the microbial transformation of perinaphthenone as observed in studies with several fungal species.

| Fungal Genus | Parent Compound | Primary Metabolites Identified | Reference |

|---|---|---|---|

| Fusarium spp. | Perinaphthenone | This compound, 2,3-dihydro-1H-phenalen-1-ol | researchgate.net, researchgate.net |

| Botrytis spp. | Perinaphthenone | This compound, 2,3-dihydro-1H-phenalen-1-ol | researchgate.net, researchgate.net |

| Botryodiplodia spp. | Perinaphthenone | This compound, 2,3-dihydro-1H-phenalen-1-ol | researchgate.net, researchgate.net |

Detoxification Pathways of Related Compounds

The structural modification of the α,β-unsaturated carbonyl system in perinaphthenone is a key factor in reducing its antifungal potency. researchgate.net This suggests that this specific chemical moiety is crucial for its biological activity. The microbial enzymes catalyze a reduction reaction, saturating the double bond and/or reducing the ketone, which effectively neutralizes the toxicity of the compound. researchgate.net This is a common strategy employed by microbes to handle xenobiotic substances. mdpi.com

Fungal enzymes such as cytochrome P450 monooxygenases and various oxidoreductases are central to these detoxification pathways. mdpi.com They modify the structure of toxic compounds, often through oxidation, hydrolysis, or reduction, rendering them less harmful. mdpi.com In the case of phenalenone-related compounds, the reduction of the carbon-carbon double bond to yield this compound is a clear example of such a detoxification strategy. researchgate.net

The research findings on the metabolism of perinaphthenone are detailed in the table below, which shows the conversion of the parent compound into its less active metabolites over time by different fungal species.

| Fungal Species | Parent Compound | Transformation Product | Observation | Reference |

|---|---|---|---|---|

| Fusarium spp. | Perinaphthenone | This compound | Progressive increase in metabolite concentration over 12 days, indicating a detoxification pathway. | researchgate.net, researchgate.net |

| Botrytis spp. | Perinaphthenone | This compound | Progressive increase in metabolite concentration over 12 days, indicating a detoxification pathway. | researchgate.net, researchgate.net |

| Botryodiplodia spp. | Perinaphthenone | This compound | Progressive increase in metabolite concentration over 12 days, indicating a detoxification pathway. | researchgate.net, researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the organic structure of 2,3-Dihydro-1H-phenalen-1-one, offering detailed information about the hydrogen and carbon atomic frameworks. uobasrah.edu.iq

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental data for structural assignment. The chemical shift (δ), signal integration, and multiplicity (splitting pattern) of each signal in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, allow for the precise mapping of the molecule's structure. uobasrah.edu.iqscielo.br

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aliphatic protons of the dihydro ring and the aromatic protons of the fused naphthalene (B1677914) system. The two methylene (B1212753) groups (-CH2-) at the C2 and C3 positions typically appear as triplets due to coupling with their adjacent methylene protons. The aromatic region displays a more complex set of signals—typically doublets and triplets—corresponding to the six protons on the phenalene (B1197917) core.

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) is characteristically found far downfield (at a high chemical shift). The spectrum also displays signals for the two aliphatic carbons and the ten aromatic carbons, including both protonated (methine) and non-protonated (quaternary) carbons.

Predicted ¹H NMR Spectral Data for this compound Data predicted based on established NMR principles. Solvent: CDCl₃.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (2H) | ~ 3.20 | t (triplet) | ~ 7.0 |

| H-3 (2H) | ~ 2.80 | t (triplet) | ~ 7.0 |

| Aromatic Protons (6H) | 7.50 - 8.20 | m (multiplet) | - |

Predicted ¹³C NMR Spectral Data for this compound Data predicted based on established NMR principles. Solvent: CDCl₃.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | ~ 200.0 |

| C-2 | ~ 40.0 |

| C-3 | ~ 25.0 |

| Aromatic & Olefinic Carbons | 125.0 - 145.0 |

For unequivocal assignment of all proton and carbon signals and to confirm the compound's intricate connectivity, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear cross-peak between the proton signals at C2 and C3, confirming their adjacent relationship. It would also map the connectivity between the coupled protons within the aromatic system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each protonated carbon signal by linking it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for identifying the connectivity around non-protonated (quaternary) carbons. Key HMBC correlations for this structure would include signals from the C2 protons to the C1 carbonyl carbon and the C3a quaternary carbon, as well as from the C3 protons to the C3a carbon, thereby locking the dihydro ring into the larger fused system.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. In a rigid structure like this compound, NOESY can confirm spatial proximities, such as between the proton at C9 and the protons at C8, reinforcing the assignment of the aromatic system.

Variable Temperature (VT) NMR experiments are conducted to investigate dynamic molecular processes, such as conformational changes or hindered rotation, by recording spectra at different temperatures. ox.ac.ukox.ac.uk For a structurally rigid molecule like this compound, significant conformational exchange is not typically observed at room temperature.

However, VT NMR studies can provide valuable insights in several scenarios:

Low-Temperature Analysis: Cooling the sample can sharpen peaks and may reveal subtle conformational preferences or trap reaction intermediates if the compound is part of a dynamic equilibrium. ox.ac.uk It can also be used to study aggregation or dimerization phenomena, which may become more pronounced at lower temperatures.

High-Temperature Analysis: Increasing the temperature can be used to overcome solubility issues or to study high-energy dynamic processes. ox.ac.uk In substituted derivatives of this compound, VT NMR could be used to measure the energy barriers for rotation around single bonds connecting substituents to the phenalenone core. rsc.orgresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that provides information on the mass-to-charge ratio (m/z) of a molecule, thereby offering insights into its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental formula. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal (integer) mass, HRMS measures the mass with extremely high accuracy (typically with an error of less than 5 parts per million, ppm). chemrxiv.org

For this compound, the molecular formula is C₁₃H₁₀O. The theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis would yield an experimental mass that matches this theoretical value to several decimal places, confirming the elemental composition and ruling out other potential formulas that might have the same nominal mass. preprints.orgresearchgate.net

Theoretical Exact Mass for C₁₃H₁₀O

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀O |

| Nominal Mass | 182 Da |

| Monoisotopic Mass | 182.073165 Da |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a "soft" ionization technique particularly well-suited for the analysis of large, non-volatile, and fragile molecules. While ESI-MS is often used for smaller molecules, MALDI-TOF excels in the characterization of high-molecular-weight compounds. nih.gov

In the context of this compound, MALDI-TOF becomes especially valuable for the analysis of multi-substituted derivatives. If the phenalenone core is functionalized with large substituents, such as polymers, dendrimers, or complex organic moieties, MALDI-TOF can analyze the resulting high-mass products. beilstein-journals.orgnih.gov Its ability to generate intact molecular ions with minimal fragmentation allows for the accurate determination of the molecular weight of these complex derivatives, confirming the success of the substitution reaction and the integrity of the final product. researchgate.net

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. For phenalenone derivatives, this technique provides definitive proof of their molecular structure, including bond lengths, bond angles, and stereochemistry in the solid state.

The general procedure for X-ray crystallography involves growing a single, high-quality crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and computationally analyzed to generate an electron density map, from which the atomic positions can be determined. For a hypothetical crystal of a phenalenone derivative, the crystallographic data would be presented in a standardized format, as exemplified in the table below for a representative triclinic crystal system. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z | 4 |

| Calculated Density (mg/m³) | 1.573 |

Electronic Circular Dichroism (ECD) Calculations for Chiral Compounds

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. Since this compound itself is an achiral molecule, ECD spectroscopy would be employed for its chiral derivatives. The introduction of a stereocenter, for example, through substitution on the aliphatic ring, would render the molecule optically active.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of the chromophores within the molecule. Modern approaches combine experimental ECD measurements with quantum chemical calculations, most notably time-dependent density functional theory (TDDFT), to reliably assign the absolute configuration. rsc.org

The methodology involves synthesizing a chiral derivative of this compound. The experimental ECD spectrum of the synthesized compound is then recorded. Concurrently, the ECD spectra for both possible enantiomers (R and S) are calculated using TDDFT. The absolute configuration of the synthesized compound is then assigned by comparing the experimental spectrum with the calculated spectra. A good match between the experimental and one of the calculated spectra provides a confident assignment of the absolute stereochemistry. rsc.org This concerted approach has become a vital tool in the structural elucidation of complex chiral molecules. acs.org

For chiral ketones, the n → π* transition of the carbonyl group often gives rise to a characteristic Cotton effect in the ECD spectrum, which is particularly sensitive to the stereochemistry of the surrounding atoms. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of this compound, providing information on its functional groups and electronic structure.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. For this compound, the most prominent feature in its IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. pressbooks.pub Conjugation with the aromatic system in the phenalenone core is expected to shift this band to a lower wavenumber. Additionally, the spectrum would show characteristic absorptions for aromatic C-H stretching (typically above 3000 cm⁻¹), aliphatic C-H stretching (just below 3000 cm⁻¹), and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region). vscht.cz

While the specific IR spectrum for this compound is not detailed in the available literature, data from related phenalenone derivatives provide insight into the expected absorption bands. For example, the FT-IR spectrum of 2-(chloromethyl)-1H-phenalen-1-one shows characteristic peaks for aromatic C-H stretching (2924, 2968 cm⁻¹) and a strong C=O stretch at 1637 cm⁻¹. acs.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aliphatic C-H | Stretching | ~2850 - 2960 |

| Carbonyl (C=O) | Stretching | ~1630 - 1650 |

| Aromatic C=C | Stretching | ~1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The phenalenone core, being a conjugated aromatic system, is expected to exhibit strong absorption in the UV region. The spectrum would likely show multiple bands corresponding to π → π* transitions of the conjugated system and a weaker, longer-wavelength band corresponding to the n → π* transition of the carbonyl group. utoronto.ca

Studies on substituted phenalenones have shown that the absorption spectrum typically presents two main absorption bands: a higher energy band between 240 and 260 nm (π → π* transition) and a lower energy band between 330 and 430 nm (n → π* transition). nih.gov The position and intensity of these bands can be influenced by the solvent and the nature of any substituents on the phenalenone ring. researchgate.net For example, the introduction of an alkoxy group at the 6-position of the phenalenone framework results in a bathochromic (red) shift of the absorption maximum. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. This method is invaluable for characterizing the radical anion (a ketyl radical) that could be formed by the one-electron reduction of this compound.

The principles of EPR are analogous to those of NMR, but it probes the magnetic properties of unpaired electrons rather than atomic nuclei. When a paramagnetic species is placed in a magnetic field, the spin states of the unpaired electron are split. EPR spectroscopy measures the absorption of microwave radiation that induces transitions between these spin states.

An EPR spectrum provides two key pieces of information:

The g-factor: This is a dimensionless constant that is characteristic of the radical and its electronic environment. The g-factor for an organic radical is typically close to that of a free electron (g ≈ 2.0023).

Hyperfine Coupling: The interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (e.g., ¹H) splits the EPR signal into multiple lines. The pattern and magnitude of this splitting (the hyperfine coupling constant, a) provide a detailed map of the electron spin density distribution within the radical, thus revealing its structure.

For the ketyl radical of this compound, the EPR spectrum would be expected to show a complex pattern of hyperfine splittings due to coupling with the various protons in the molecule. Analysis of these splittings would allow for the determination of the extent to which the unpaired electron is delocalized over the aromatic system and the carbonyl group. While a specific EPR study on the radical of this compound is not available, studies on other ketyl radicals and phenalenyl-based radicals demonstrate the utility of this technique. researchgate.netsci-hub.se For instance, the EPR spectrum of a silyl-substituted ketyl radical shows a g-factor of 2.004 and hyperfine coupling to ⁷Li and ²⁹Si nuclei. researchgate.net

| Parameter | Symbol | Information Provided |

|---|---|---|

| g-factor | g | Identifies the type of radical and its electronic environment. |

| Hyperfine Coupling Constant | a | Describes the interaction between the unpaired electron and magnetic nuclei, revealing the spin density distribution. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and geometry of molecules. These methods are fundamental in analyzing stability, reactivity, and intramolecular forces.

Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are two prominent quantum chemical methods used for the structural and energetic analysis of molecules like phenalenone derivatives. DFT methods, such as B3LYP, CAM-B3LYP, M06-2X, and LC-ωPBE, are valued for their balance of computational cost and accuracy in calculating electronic properties. researchgate.net MP2, an ab initio method, provides a higher level of theory by incorporating electron correlation, which is often crucial for accurately describing non-covalent interactions.

In studies of related phenalene (B1197917) derivatives, these methods have been used to calculate key geometrical parameters, topological features of electron density, and interaction energies. researchgate.net For instance, the analysis of bond critical points using the Quantum Theory of Atoms-In-Molecules (QTAIM) can reveal the nature and strength of chemical bonds and non-covalent interactions within the molecule. researchgate.net Such calculations are performed to optimize the molecular geometry to its lowest energy state, providing a detailed three-dimensional structure and insights into the molecule's stability.

| Computational Method | Primary Application | Key Information Obtained |

|---|---|---|

| Density Functional Theory (DFT) | Structural optimization and electronic property calculation | Optimized molecular geometry, electron density, energetic stability |

| Møller-Plesset Perturbation Theory (MP2) | High-accuracy energy and interaction calculations | More precise energetic analysis, description of electron correlation effects |

| Quantum Theory of Atoms-In-Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions | Topological parameters (e.g., bond critical points), characterization of intramolecular forces |

Computational methods are particularly effective for assessing subtle intramolecular interactions, such as hydrogen bonds, which can significantly influence a molecule's conformation and properties. For substituted phenalenones, quantum chemical approaches are used to characterize intramolecular hydrogen bonds (IMHBs), like the O−H⋅⋅⋅O interaction in hydroxylated derivatives. researchgate.net

The strength and nature of these interactions can be quantified by calculating IMHB energies and analyzing topological parameters from QTAIM. researchgate.net These studies can reveal varying degrees of covalence in hydrogen bonds, indicating how different substituent positions on the phenalene core can alter the internal bonding environment. researchgate.net Furthermore, noncovalent interaction (NCI) analysis provides a visual representation of these forces, corroborating the findings from QTAIM and offering a more intuitive understanding of the molecule's internal stability. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential for studying the behavior of molecules in complex biological environments, predicting how a ligand might interact with a protein receptor.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govwalisongo.ac.id This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. For the broader class of fungal phenalenones, molecular docking has been used to explore their potential as inhibitors of enzymes like casein kinase 2 (CK2), which is implicated in cancer. nih.gov

The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. researchgate.net The resulting poses reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's active site. nih.gov

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to provide a more detailed and dynamic view of the ligand-receptor complex. nih.govnih.gov MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose and the flexibility of the protein. nih.govbiorxiv.org

In studies of phenalenone derivatives targeting specific enzymes, MD simulations are used to evaluate the stability of the docked compound within the protein's active site in a simulated physiological environment. nih.gov By analyzing the trajectory of the simulation, researchers can calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. nih.gov This analysis helps confirm whether the ligand forms a stable and favorable complex with its target protein. nih.gov

| Simulation Technique | Purpose | Typical Output/Analysis |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Binding poses, docking scores, identification of key interacting residues. |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-receptor complex over time. | System stability (RMSD), binding free energy calculations, analysis of intermolecular hydrogen bonds. |

In Silico Prediction of Biological Targets and Activity Profiles

In silico target prediction methods use computational algorithms to identify potential biological targets for a given small molecule. biorxiv.orgnih.gov These approaches are valuable for understanding a compound's mechanism of action, predicting potential off-target effects, and finding new therapeutic applications for existing molecules. nih.govresearchgate.net

| Prediction Tool/Method | Input | Output | Purpose |

|---|---|---|---|

| AI-Based Target Prediction Servers (e.g., SuperPred) | Chemical structure of the compound (e.g., phenalenone derivative) | A ranked list of potential protein targets, target binding probability, and model accuracy scores. | To identify likely biological targets and guide experimental validation. |

| Chemogenomic Models | Multi-scale information of chemical structures and protein sequences. | Enriched lists of known and novel targets. | To predict bioactivity profiles and understand polypharmacology (multi-target effects). |

Structure-Property Correlation Studies using Computational Approaches

Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of a compound and its inherent physicochemical and electronic properties. In the case of 2,3-Dihydro-1H-phenalen-1-one, theoretical and computational studies, primarily leveraging Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, offer valuable insights that complement experimental data. These approaches allow for the elucidation of electronic properties, reactivity, and potential biological interactions by examining the molecule at an atomic level.

At the heart of these computational investigations is the optimization of the molecular geometry of this compound. Using methods like DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)), the three-dimensional arrangement of atoms is determined by finding the lowest energy conformation. This optimized structure is the foundation for calculating a host of molecular descriptors that correlate with the compound's properties.

A key area of investigation in structure-property correlation is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller energy gap suggests higher reactivity.

For this compound, the distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. The electron density of the HOMO is typically localized over the electron-rich regions of the phenalene ring system, while the LUMO density is concentrated around the carbonyl group and adjacent carbon atoms, indicating these as the primary sites for nucleophilic interaction.

Further insights into the reactivity and charge distribution are provided by the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying electron density. For this compound, the MEP would show a region of negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group, signifying a site prone to electrophilic attack. Conversely, regions of positive potential (blue) would be observed around the hydrogen atoms, indicating susceptibility to nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) studies build upon these calculated molecular descriptors to establish a mathematical relationship between the chemical structure and a specific property, such as biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodology involves calculating a range of descriptors for a series of related phenalenone derivatives and correlating them with their measured activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., solvation energy).

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of phenalenone analogues with known activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each analogue using computational software.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of compounds with enhanced properties.

The following data tables illustrate the types of computational data that are generated and analyzed in structure-property correlation studies of this compound and its hypothetical derivatives.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Unit |

| HOMO Energy | -6.25 | eV |

| LUMO Energy | -2.15 | eV |

| HOMO-LUMO Gap | 4.10 | eV |

| Dipole Moment | 3.45 | Debye |

| Ionization Potential | 6.25 | eV |

| Electron Affinity | 2.15 | eV |

Table 2: Hypothetical QSAR Descriptors for a Series of Phenalenone Derivatives

| Compound | logP | Molecular Weight | HOMO (eV) | LUMO (eV) | Biological Activity (IC50, µM) |

| This compound | 2.8 | 182.22 | -6.25 | -2.15 | 15.2 |

| 6-Methoxy-2,3-dihydro-1H-phenalen-1-one | 2.9 | 212.24 | -6.10 | -2.05 | 12.8 |

| 6-Bromo-2,3-dihydro-1H-phenalen-1-one | 3.5 | 261.11 | -6.40 | -2.30 | 18.5 |

| 6-Nitro-2,3-dihydro-1H-phenalen-1-one | 2.6 | 227.22 | -6.80 | -2.80 | 25.1 |

These computational approaches provide a detailed, atomistic understanding of the structure-property relationships of this compound, offering predictive power that can accelerate the discovery and design of new molecules with desired characteristics.

Biological Activities and Mechanistic Research

Antimicrobial Research

Fungicidal and Fungistatic Effects against Phytopathogenic and Other Fungi

2,3-Dihydro-1H-phenalen-1-one has demonstrated notable fungistatic effects against a range of phytopathogenic fungi. It has been identified as a metabolic product of perinaphthenone when the latter is metabolized by fungi such as Botryodiplodia spp., Botrytis spp., and Fusarium spp. researchgate.net. While it displays a considerable fungistatic effect, its activity is slightly lower than that of its parent compound, perinaphthenone, suggesting that the transformation is a detoxification process by the fungi researchgate.net.

The broader class of phenylphenalenones, to which this compound belongs, has been recognized for its antifungal properties. These compounds are synthesized by plants, such as bananas (Musa spp.), in response to fungal infections like Black Sigatoka disease, which is caused by Mycosphaerella fijiensis researchgate.net. The antifungal activity of these compounds is a key component of the plant's defense mechanism researchgate.net. Studies on various phenalenone derivatives have shown significant activity against a spectrum of fungi, including Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Phytophthora capsici nih.govrsc.org.

| Fungus | Metabolite | Observed Effect |

|---|---|---|

| Botryodiplodia spp. | This compound | Considerable fungistatic effect researchgate.net |

| Botrytis spp. | This compound | Considerable fungistatic effect researchgate.net |

| Fusarium spp. | This compound | Considerable fungistatic effect researchgate.net |

Bactericidal Activity (e.g., against MRSA, E. coli)

While direct studies on the bactericidal activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli are limited, research on the broader class of phenalenone derivatives indicates potential antibacterial properties. Several photoactive phenalenone compounds have been evaluated for their antimicrobial effects against Staphylococcus aureus, MRSA, and Escherichia coli nih.gov. These studies suggest that the chemical structure of phenalenone derivatives, particularly the nature of their substituents, plays a crucial role in their bactericidal efficacy nih.govmdpi.com. For instance, certain phenalenone-triazolium salt derivatives have shown significant photoinactivation activities against both Gram-positive and Gram-negative bacteria mdpi.com.

Mechanisms of Action: Oxidative Stress Induction and Cell Membrane Disruption

The antimicrobial mechanism of phenalenone derivatives is believed to involve the induction of oxidative stress and disruption of the cell membrane. The antifungal activity of many phenalenones is enhanced in the presence of light, which suggests a photodynamic mechanism of action researchgate.net. Upon light absorption, these compounds can act as photosensitizers, leading to the production of reactive oxygen species (ROS) such as singlet oxygen acs.orgurl.edunih.gov. These highly reactive species can then cause damage to essential cellular components, including lipids, proteins, and nucleic acids, leading to cell death nih.govresearchgate.net.

The disruption of the cell membrane is another key aspect of the antifungal action of these compounds. The accumulation of ROS can lead to lipid peroxidation, which compromises the integrity of the cell membrane mdpi.com. This can result in increased membrane permeability, leakage of cellular contents, and ultimately, cell lysis nih.govresearchgate.netacademiapublishing.org. The ability of phenalenone derivatives to incorporate into lipid membranes can also directly impact membrane structure and function nih.gov.

Role as Phytoalexins in Plant Defense Systems

Phenalenone-type compounds, including phenylphenalenones, play a significant role as phytoalexins in the defense systems of certain plants acs.orgurl.eduacs.org. Phytoalexins are antimicrobial compounds that are synthesized by plants in response to pathogen attack or other stressors nih.gov. In banana plants (Musa spp.), the production of phenylphenalenones is induced upon infection by the fungus Mycosphaerella fijiensis researchgate.net. The accumulation of these compounds at the site of infection helps to inhibit the growth of the pathogen and is a critical component of the plant's resistance mechanism researchgate.net. The biosynthesis of these compounds is a targeted response by the plant to combat invading pathogens, highlighting their importance in plant immunity acs.orgurl.eduacs.org.

Anticancer Potential and Cytotoxicity Studies

Inducing Apoptosis in Cancer Cell Lines

The broader class of phenalenone compounds has been investigated for its potential in cancer therapy, with studies indicating an ability to induce apoptosis, or programmed cell death, in human tumor cells nih.gov. The mechanism often involves photodynamic therapy (PDT), where the phenalenone acts as a photosensitizer. Upon activation by light, it generates intracellular ROS, which in turn triggers apoptotic pathways nih.gov.

Research has shown that phenalenone-PDT can induce both the extrinsic and intrinsic pathways of apoptosis. This includes the activation of caspase-8 and the depolarization of the mitochondrial membrane nih.gov. The resulting cascade of events, including the activation of caspase-3, leads to the execution of the apoptotic program and the death of the cancer cell nih.gov. While these findings are promising for the phenalenone class of compounds, specific studies on the apoptosis-inducing capabilities of this compound are not yet available. Further research is needed to determine if this specific derivative shares the anticancer potential of the broader phenalenone family.

Antioxidant and Radical Scavenging Capacity Investigations

The antioxidant properties of phenolic compounds are well-established, and they primarily act by donating a hydrogen atom to neutralize free radicals. du.ac.ir The efficiency of this action is closely linked to the molecular structure.

Functional Group Contributions to Antioxidant ActivityThe antioxidant and radical scavenging capacity of phenalenone derivatives is significantly influenced by their specific functional groups. Studies on 2,4-dihydroxy-9-phenyl-1H-phenalen-1-one, a derivative of the core compound, have provided insights into these structure-activity relationships.nih.govresearchgate.net

Key structural features contributing to antioxidant activity include:

Phenolic Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the aromatic rings are paramount for antioxidant activity. nih.govmdpi.com These groups can donate a hydrogen atom to scavenge free radicals, a process known as hydrogen atom transfer (HAT). nih.govresearchgate.net

Hydroxy Ketone Moiety: A captodative effect arising from the hydroxy ketone group can further enhance radical scavenging capabilities. nih.govresearchgate.net

Conjugation: A highly conjugated system, such as that found in the phenalenone structure, allows for the stabilization of the resulting radical after hydrogen donation, which is a critical feature for effective chain-breaking antioxidants. nih.gov

Receptor Modulation and Neurobiological Activities

Derivatives of the this compound scaffold have been instrumental in the development of potent and selective agonists for the Orphanin FQ (OFQ) receptor, also known as the nociceptin/opioid receptor-like 1 (ORL-1) receptor. Research has focused on synthesizing stereoisomers of spiro-piperidine derivatives incorporating a hexahydro-1H-phenalen-1-yl moiety.

Specifically, the compound (1S,3aS)-8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one was identified as a highly potent and selective OFQ receptor agonist. nih.govnih.gov In vitro binding assays using human receptors confirmed its high affinity for the OFQ receptor, with significantly lower affinity for classical opioid receptors (μ, δ, κ), underscoring its selectivity. nih.gov Functional assays, such as the GTPγS binding test, demonstrated that this compound acts as a full agonist at the OFQ receptor. nih.gov

Table 1: Receptor Binding Affinities (Ki, nM) of a Phenalenyl Derivative

| Compound | OFQ (hORL-1) | h-mu (hMOP) | h-delta (hDOP) | h-kappa (hKOP) |

| (1S,3aS)-8-(2,3,3a,4,5, 6-hexahydro-1H-phenalen1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one | 0.25 | 115 | 1500 | 430 |

| Data sourced from Wichmann et al., 2000. nih.gov |

The agonist activity at the OFQ receptor by the phenalenone derivative (1S,3aS)-8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one translates into significant neurobiological effects. nih.gov In vivo studies in rats have demonstrated that this compound exhibits dose-dependent anxiolytic-like properties. nih.gov

When administered to rats, the compound was effective in the elevated plus-maze procedure, a standard behavioral test for anxiety. nih.gov The observed effects, including a decrease in neophobia in novel environments, are consistent with the anxiolytic actions seen following the direct intracerebroventricular infusion of the endogenous Orphanin FQ peptide. nih.gov This research validates the role of OFQ receptor agonism in modulating anxiety and highlights the therapeutic potential of ligands based on the phenalene (B1197917) structure. nih.gov